molecular formula C15H24N4O3S B7018484 N,N-dimethyl-3-oxo-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propane-1-sulfonamide

N,N-dimethyl-3-oxo-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propane-1-sulfonamide

Cat. No.: B7018484
M. Wt: 340.4 g/mol
InChI Key: XOXJGNWCCKCBAD-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-oxo-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propane-1-sulfonamide is a complex organic compound that features a sulfonamide group, a piperazine ring, and a pyridine moiety

Properties

IUPAC Name

N,N-dimethyl-3-oxo-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-17(2)23(21,22)11-5-15(20)19-9-7-18(8-10-19)13-14-4-3-6-16-12-14/h3-4,6,12H,5,7-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXJGNWCCKCBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCC(=O)N1CCN(CC1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-oxo-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propane-1-sulfonamide typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of piperazine with pyridine-3-carboxaldehyde to form 4-(pyridin-3-ylmethyl)piperazine. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride in an alcohol solvent like methanol.

  • Introduction of the Sulfonamide Group: : The next step involves the reaction of the piperazine intermediate with a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonamide group into the molecule.

  • Dimethylation: : The final step is the dimethylation of the amine group, which can be achieved using formaldehyde and formic acid in a reductive amination process.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring and the pyridine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid derivative. Reducing agents such as lithium aluminum hydride can be used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group. Reagents like sodium azide can be used to introduce azide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of sulfonic acid derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, N,N-dimethyl-3-oxo-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propane-1-sulfonamide is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the study of cellular processes.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of specialty chemicals and pharmaceuticals are of particular interest.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-oxo-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The piperazine and pyridine moieties contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3-oxo-3-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propane-1-sulfonamide: Similar structure but with a pyridine ring at a different position.

    N,N-dimethyl-3-oxo-3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propane-1-sulfonamide: Similar structure but with a pyridine ring at a different position.

    N,N-dimethyl-3-oxo-3-[4-(quinolin-3-ylmethyl)piperazin-1-yl]propane-1-sulfonamide: Similar structure but with a quinoline ring instead of pyridine.

Uniqueness

The uniqueness of N,N-dimethyl-3-oxo-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propane-1-sulfonamide lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a versatile compound in scientific research and drug development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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